Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate
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Overview
Description
Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate is a complex organic compound with a molecular formula of C13H15N3O5. This compound is notable for its unique structure, which includes both nitro and methoxyamino functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with 3-(methoxyamino)-2-nitroprop-2-enal under specific conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 4-[[3-(methoxyamino)-2-aminoprop-2-enylidene]amino]benzoate .
Scientific Research Applications
Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: This compound has a similar ester structure but with a dimethylamino group instead of a methoxyamino group.
Ethyl 4-aminobenzoate: Lacks the nitro and methoxyamino groups, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate is unique due to the presence of both nitro and methoxyamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H15N3O5 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate |
InChI |
InChI=1S/C13H15N3O5/c1-3-21-13(17)10-4-6-11(7-5-10)14-8-12(16(18)19)9-15-20-2/h4-9,15H,3H2,1-2H3 |
InChI Key |
ULRPPOHADGTPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |
Origin of Product |
United States |
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